molecular formula C19H17NO3 B12507713 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one

3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B12507713
M. Wt: 307.3 g/mol
InChI Key: IPXSZYICVIVCPJ-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C19H17NO3. It is known for its unique structure, which includes an oxazolidinone ring, a phenyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the reaction of 4-methylcinnamoyl chloride with 4-phenyl-1,3-oxazolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Methoxyphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
  • 3-[3-(4-Chlorophenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

IUPAC Name

3-[3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)11-12-18(21)20-17(13-23-19(20)22)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXSZYICVIVCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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